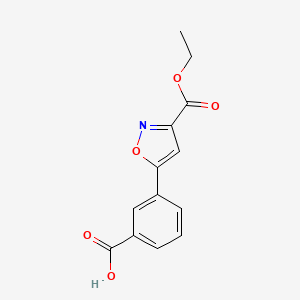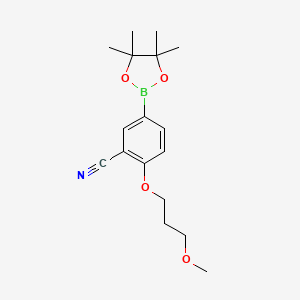
5-(3,4-Dichloro-benzylidene)-2-thioxo-3-p-tolyl-imidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-Dichloro-benzylidene)-2-thioxo-3-p-tolyl-imidazolidin-4-one is a synthetic organic compound known for its diverse applications in scientific research This compound belongs to the class of imidazolidinones, which are characterized by a five-membered ring containing nitrogen and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichloro-benzylidene)-2-thioxo-3-p-tolyl-imidazolidin-4-one typically involves the condensation of 3,4-dichlorobenzaldehyde with 2-thioxo-3-p-tolyl-imidazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3,4-Dichloro-benzylidene)-2-thioxo-3-p-tolyl-imidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced imidazolidinone derivatives
Substitution: Amino or thiol-substituted imidazolidinone derivatives
Wissenschaftliche Forschungsanwendungen
5-(3,4-Dichloro-benzylidene)-2-thioxo-3-p-tolyl-imidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-(3,4-Dichloro-benzylidene)-2-thioxo-3-p-tolyl-imidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s dichlorobenzylidene and p-tolyl groups play a crucial role in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(3,4-Dichloro-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione
- 4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (3,4-dichloro-benzylidene)-hydrazide
- 3-Cyclohexyl-5-(3,4-dichloro-benzylidene)-2-thioxo-thiazolidin-4-one
Uniqueness
5-(3,4-Dichloro-benzylidene)-2-thioxo-3-p-tolyl-imidazolidin-4-one is unique due to its specific structural features, such as the presence of both dichlorobenzylidene and p-tolyl groups
Eigenschaften
Molekularformel |
C17H12Cl2N2OS |
|---|---|
Molekulargewicht |
363.3 g/mol |
IUPAC-Name |
5-[(3,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H12Cl2N2OS/c1-10-2-5-12(6-3-10)21-16(22)15(20-17(21)23)9-11-4-7-13(18)14(19)8-11/h2-9H,1H3,(H,20,23) |
InChI-Schlüssel |
BWCAPWWISDWEOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)NC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-Nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719917.png)
![(3R)-N'-[(Z)-(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carbohydrazide](/img/structure/B13719924.png)
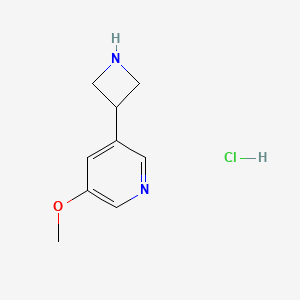
![(5-Bromo-2-chloro-4-pyrimidinyl)-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1h-indazol-4-amine](/img/structure/B13719941.png)
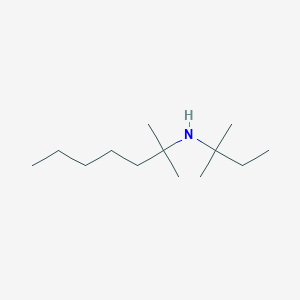
![(4,4-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13719948.png)
![(5-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719956.png)
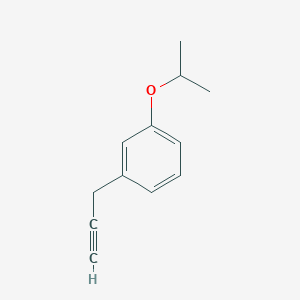
![(3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone](/img/structure/B13719961.png)
